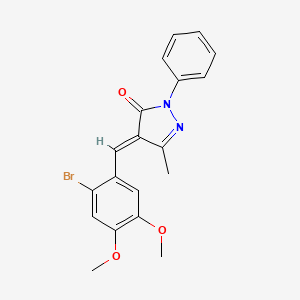

![molecular formula C18H13N5O B5535505 6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5535505.png)

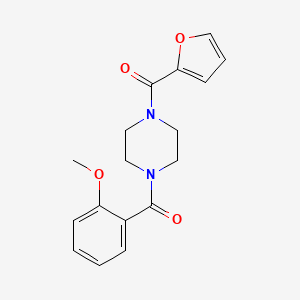

6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is an organic carbonitrile . It is part of the pyrano[2,3-c]pyrazole family, which is considered a pharmacologically promising substructure with numerous biological effects .

Synthesis Analysis

The compound was synthesized in 89% yield by following a simple, straightforward, and highly efficient multicomponent one-pot protocol under the excellent catalytic influence of non-toxic trisodium citrate dihydrate under ambient conditions . The synthesis involved a one-pot tandem Knoevenagel cyclocondensation of malononitrile, pyridine 4-carboxy-aldehyde, and in situ generated 3-substituted-1H-pyrazol-5(4H)-ones in aqueous ethanol at room temperature .Molecular Structure Analysis

X-ray diffraction studies reveal the packing of molecules in the crystal, which is strongly influenced by both intra and intermolecular hydrogen interactions . In addition, aromatic π–π interactions stabilize the molecular chains propagating along [001] . The pyrazole ring A is almost coplanar to the fused pyran ring B (dihedral angle 2.99 (5)°), whereas it forms a dihedral angle 13.52 (8)° with phenyl ring C .Chemical Reactions Analysis

The compound is synthesized via a one-pot tandem Knoevenagel cyclocondensation . This reaction involves the condensation of malononitrile, pyridine 4-carboxy-aldehyde, and in situ generated 3-substituted-1H-pyrazol-5(4H)-ones .Applications De Recherche Scientifique

Anticancer Properties

The pyrano[2,3-c]pyrazole moiety in this compound has demonstrated promising pharmacological effects, including potential anticancer activity . Researchers have explored its role in inhibiting cancer cell growth and metastasis. Further investigations into its mechanism of action and potential clinical applications are warranted.

Antimicrobial Activity

The same pyrano[2,3-c]pyrazole scaffold has been evaluated for its antimicrobial properties . It may serve as a basis for developing novel antibiotics or antimicrobial agents. Understanding its interactions with microbial targets and optimizing its efficacy are essential areas of study.

Anti-Inflammatory Effects

Compounds containing the pyrano[2,3-c]pyrazole substructure have shown anti-inflammatory potential . Researchers could explore this compound’s anti-inflammatory mechanisms, assess its impact on inflammatory pathways, and investigate its therapeutic applications in inflammatory diseases.

Anti-Angiogenesis Activity

Angiogenesis inhibitors play a crucial role in cancer therapy. Investigating whether this compound affects angiogenesis pathways could provide insights into its potential as an anti-angiogenic agent .

Molluscicidal Properties

The pyrano[2,3-c]pyrazole derivatives have been studied for molluscicidal activity . Researchers could explore their effectiveness in controlling snail populations, especially in regions where snails transmit parasitic diseases.

Fluorescent Probes and Polymers

Recent applications of similar heterocycles include their use as fluorescent probes and structural units in polymers . Researchers might investigate whether this compound exhibits similar properties, potentially leading to applications in materials science and bioimaging.

Chk1 Inhibition

Given the diverse biological effects associated with pyrano[2,3-c]pyrazoles, exploring their potential as Chk1 inhibitors could be valuable . Chk1 inhibitors are relevant in cancer research and drug development.

Analgesic Activity

Although not directly studied for analgesic effects, compounds with similar substructures have demonstrated analgesic activity . Investigating whether this compound shares this property could open new avenues for pain management research.

Propriétés

IUPAC Name |

6-amino-3-phenyl-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O/c19-9-13-14(12-7-4-8-21-10-12)15-16(11-5-2-1-3-6-11)22-23-18(15)24-17(13)20/h1-8,10,14H,20H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLMIRAYBVAULU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-3-phenyl-4-(3-pyridyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

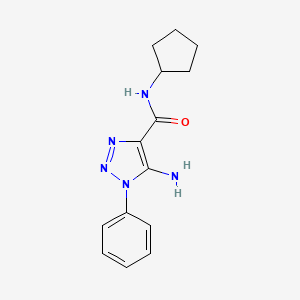

![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5535425.png)

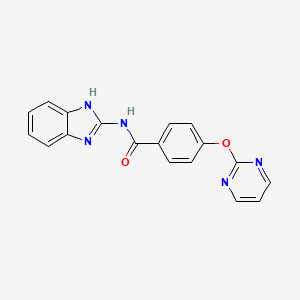

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5535430.png)

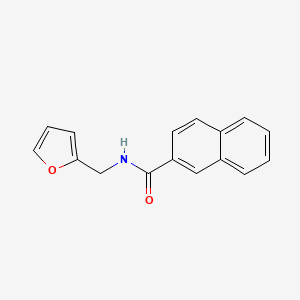

![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)

![N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5535460.png)

![N-1-oxaspiro[4.4]non-3-yl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535464.png)

![1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride](/img/structure/B5535474.png)

![3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5535512.png)

![methyl [4-(4-pyridinylmethyl)phenyl]carbamate](/img/structure/B5535516.png)

![1-[2-(1-piperidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5535544.png)